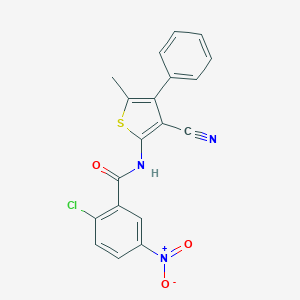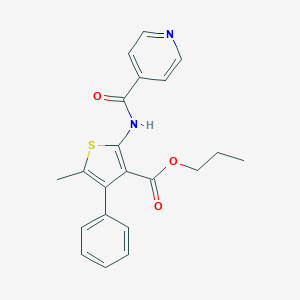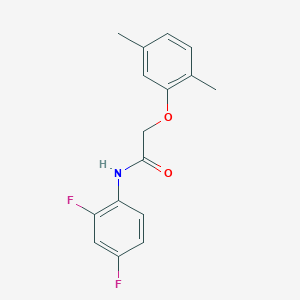![molecular formula C20H17NO4S B450298 METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a methoxybenzoyl group, and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-PHENYLACRYLATE: Similar structure but with an acrylate group instead of a thiophene ring.
METHYL 2-[(2-METHOXYBENZOYL)AMINO]-3-(3-NITROPHENYL)ACRYLATE: Contains a nitrophenyl group instead of a phenyl group.
Uniqueness
METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, methoxybenzoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C20H17NO4S |
|---|---|
分子量 |
367.4g/mol |
IUPAC 名称 |
methyl 2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)18(22)21-19-16(20(23)25-2)12-17(26-19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,21,22) |
InChI 键 |
GTLFWQCDZCWDKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450215.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450216.png)
![4-bromo-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450221.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450223.png)
![Isopropyl 4-(4-chlorophenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450225.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B450228.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450229.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450233.png)

![METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450236.png)


